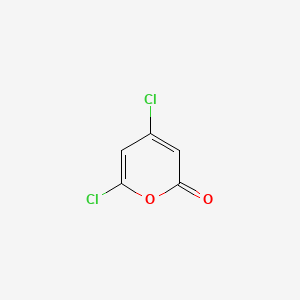
4,6-Dichloropyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyran derivatives, such as 4,6-Dichloropyran-2-one, can be achieved through various strategies. One approach involves a one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions . Another method involves a cyclocondensation between aryl aldehyde, acetophenone derivative, and ammonium acetate using a bimetallic catalyst .Wissenschaftliche Forschungsanwendungen
Oxidative Difunctionalization and Synthetic Routes
Oxidative Difunctionalization of 2-Amino-4H-Pyrans The oxidative difunctionalization of 2-amino-4H-pyrans, a derivative closely related to 4,6-dichloropyran-2-one, highlights the chemical versatility of such compounds. Specifically, the use of iodobenzene diacetate (IBD) and N-chlorosuccinimide (NCS) in an alcoholic medium enables geminal dialkoxylation with amino group migration in IBD, and the addition of both chlorine and alkoxy groups across the chromene double bond in NCS (Mandha et al., 2012).
Facile Synthetic Route toward Functionalized 2,3-Dihydrothiopyran-4-ones A novel synthetic route for producing highly substituted 2,3-dihydrothiopyran-4-ones, involving alpha-alkenoyl ketene-(S,S)-acetals with sodium sulfide, has been demonstrated. This method has been used to synthesize inhibitors of DNA-dependent protein kinase (Bi et al., 2005).
Synthesis of 4H-Pyran-4-one Derivatives 4H-Pyran-4-ones, akin to this compound, show promise due to their biological properties, including potential applications as fungicides, herbicides, and in treating hypersensitivity conditions. The research has shown various pathways for synthesizing these heterocycles, hinting at the potential for creating derivatives of this compound with similar applications (Shahrisa et al., 2000).
Cycloaddition and Molecular Structure Investigations
Diels-Alder Cycloadditions of 4-Chloro-2(H)-pyran-2-one 4-Chloro-2(H)-pyran-2-one, structurally related to this compound, undergoes Diels-Alder cycloadditions, forming bicyclic lactone cycloadducts. This reaction demonstrates the utility of pyran derivatives in synthetic organic chemistry, hinting at similar potential applications for this compound (Afarinkia et al., 2003).
Miscellaneous Applications
Structural Studies on Sweet Taste Inhibitors Research into the structural properties of methyl-4,6-dichloro-4,6-dideoxygalactopyranoside, a derivative of this compound, reveals insights into the molecule's hydrophobic nature and potential clues to its inhibitory effect on sweet taste, showcasing the diverse biochemical applications of this family of compounds (Mathlouthi et al., 1993).
Eigenschaften
IUPAC Name |
4,6-dichloropyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2O2/c6-3-1-4(7)9-5(8)2-3/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKKSRUSMPCUSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(OC1=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
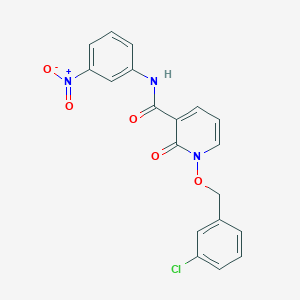
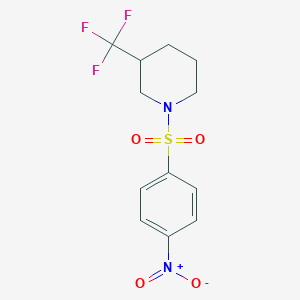

![Dimethyl 5-[[2-(6-chloropyridine-3-carbonyl)oxyacetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2629537.png)
![N-[3-(2-methoxyethylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2629538.png)
![2-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide](/img/structure/B2629539.png)
![N-[cyano(2,3-dichlorophenyl)methyl]-1,1-dioxo-1lambda6-thiolane-3-carboxamide](/img/structure/B2629541.png)
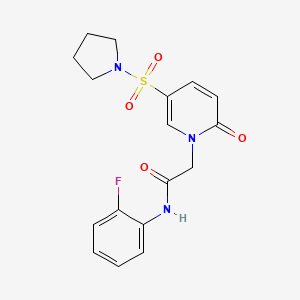
![5-methyl-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2629543.png)
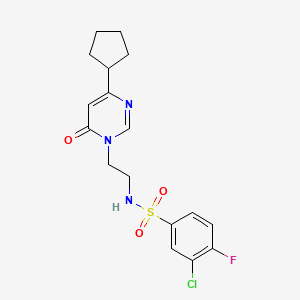
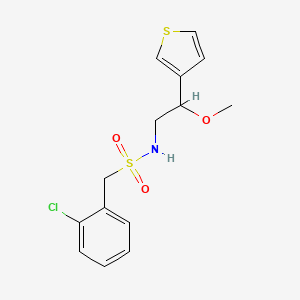
![3,4,5,6-tetrachloro-N-[(1-phenylcyclopropyl)methyl]pyridine-2-carboxamide](/img/structure/B2629547.png)
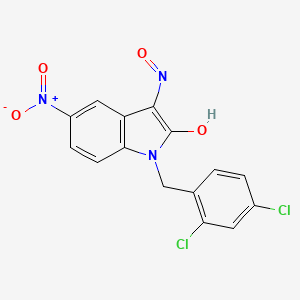
![4-ethoxy-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2629552.png)
